

Optimizing BMS-199264 hydrochloride concentration for in vitro studies

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Compound of Interest

Compound Name: BMS-199264 hydrochloride

Cat. No.: B606220 Get Quote

Technical Support Center: BMS-199264 Hydrochloride

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of **BMS-199264 hydrochloride** in in vitro studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **BMS-199264 hydrochloride**? A1: **BMS-199264 hydrochloride** is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase with an IC50 of 0.5 µM.[1][2][3][4] Under normal conditions, the mitochondrial F1F0 ATP synthase complex produces ATP. However, under ischemic conditions, it can reverse its function and hydrolyze ATP, depleting the cell's energy reserves.[4][5][6][7] **BMS-199264 hydrochloride** specifically inhibits this reverse ATP hydrolase activity without significantly affecting the forward ATP synthesis process, thereby conserving cellular ATP during periods of metabolic stress.[4][5][6]

Q2: What is a recommended starting concentration for in vitro cell-based assays? A2: A good starting point is to perform a dose-response experiment ranging from the known IC50 value up to a higher concentration. Based on published data from isolated rat heart models, a concentration range of 1 μ M to 10 μ M has been shown to be effective.[4][6][8][9] A concentration of 3 μ M was found to be cardioprotective without inducing cardiodepressant







effects.[4][9] The optimal concentration will ultimately depend on the specific cell type, assay duration, and experimental conditions.

Q3: How should I prepare and store stock solutions of **BMS-199264 hydrochloride**? A3: **BMS-199264 hydrochloride** is highly soluble in DMSO (up to 100 mg/mL or ~176 mM).[8] It is recommended to use newly opened, anhydrous DMSO for the best results.[8] If the compound does not dissolve immediately, gentle warming or sonication can be used to aid dissolution.[1] [8] For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored sealed and away from moisture at -80°C for up to 6 months or at -20°C for up to 1 month.[8]

Q4: I'm observing precipitation when adding the compound to my cell culture media. What should I do? A4: This is a common issue due to the lower solubility of **BMS-199264 hydrochloride** in aqueous solutions compared to DMSO. To mitigate this, ensure the final concentration of DMSO in your culture medium is as low as possible (typically <0.5%, but check tolerance for your specific cell line). When diluting the stock solution into the final medium, add the compound dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even distribution. Preparing an intermediate dilution in culture media can also be beneficial.

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Potential Cause(s)	Recommended Solutions
Compound Precipitation in Media	Low aqueous solubility; high final concentration; final DMSO concentration is too low.	- Ensure the final DMSO concentration is sufficient to maintain solubility but nontoxic to cells (e.g., 0.1-0.5%) Pre-warm the cell culture medium to 37°C before adding the compound Add the diluted compound solution dropwise to the medium while gently agitating.
Lack of Expected Biological Effect	1. Sub-optimal Concentration: The concentration used is too low for the specific cell model.2. Compound Degradation: The stock solution has degraded due to improper storage or multiple freeze-thaw cycles.[8]3. Inappropriate Model: The experimental model does not induce the reverse F1F0 ATP hydrolase activity (e.g., cells are not under sufficient metabolic stress).[7]	1. Perform a dose-response curve, testing concentrations from ~0.5 μM to 10 μM.[4][8]2. Use a fresh aliquot of the stock solution for each experiment. Prepare new stock solutions if degradation is suspected.3. Confirm that your experimental conditions (e.g., hypoxia, glucose deprivation) are sufficient to induce ATP hydrolysis. The protective effects of BMS-199264 are most apparent under ischemic or similar stress conditions.[4]
Cellular Toxicity Observed	1. High Compound Concentration: The concentration of BMS-199264 is above the toxic threshold for the cell line.2. Solvent Toxicity: The final concentration of DMSO is too high for the cells.	1. Perform a cell viability assay (e.g., MTT, LDH release) with a range of BMS-199264 concentrations to determine the cytotoxic threshold.2. Ensure the final DMSO concentration in the culture medium does not exceed the



level tolerated by your specific cell line (typically ≤0.5%).

Data Presentation

Table 1: Physicochemical Properties and In Vitro Potency

Parameter	Value	Reference(s)	
Target	F1F0 ATP hydrolase	[1][8]	
IC50	0.5 μΜ	[1][2][3][4][8]	
Molecular Formula	C26H32Cl2N4O4S	[1]	
Molecular Weight	567.53 g/mol	[1]	
Primary Solvent	DMSO	[1][8]	

Table 2: Effective Concentrations in Pre-clinical Models

Model System	Concentration Range	Key Finding	Reference(s)
Isolated Rat Hearts (Ischemia/Reperfusion)	1 - 10 μΜ	Concentration- dependent reduction in LDH release and conservation of ATP during ischemia.	[4][6][8]
Isolated Rat Hearts (Ischemia/Reperfusion)	3 μΜ	Significantly increased time to ischemic contracture and improved functional recovery without being cardiodepressant.	[4][9]

Experimental Protocols



Protocol 1: Preparation of a 10 mM Stock Solution

- Calculate Mass: Weigh out 5.68 mg of BMS-199264 hydrochloride (MW: 567.53 g/mol) using a calibrated analytical balance.
- Dissolution: Add 1 mL of fresh, anhydrous DMSO to the powder.
- Mix Thoroughly: Vortex the solution vigorously. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1][8]
- Aliquot and Store: Dispense the stock solution into small, single-use aliquots (e.g., 20 μL).
 Store the aliquots at -80°C for up to 6 months.[8] Avoid repeated freeze-thaw cycles.

Protocol 2: Assessing Cellular ATP Levels Under Hypoxic Stress

- Cell Seeding: Seed your cells of interest (e.g., cardiomyocytes, neuronal cells) in a 96-well plate at a density appropriate to reach ~80% confluency at the time of the assay.
- Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours.
- Pre-treatment: Prepare serial dilutions of **BMS-199264 hydrochloride** in pre-warmed culture medium from your 10 mM stock. Final concentrations should range from 0.1 μ M to 10 μ M. Include a vehicle control (DMSO only) at the highest final solvent concentration.
- Compound Addition: Remove the old medium and add the medium containing the different concentrations of BMS-199264 or vehicle control. Incubate for 1-2 hours.
- Induce Hypoxia: Place the plate in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a duration known to induce metabolic stress in your cell model (e.g., 4-24 hours). Include a normoxic control plate.
- ATP Measurement: After the hypoxic incubation, immediately measure intracellular ATP levels using a commercial bioluminescence-based ATP assay kit, following the manufacturer's instructions.
- Data Analysis: Normalize the ATP levels of treated cells to the vehicle-treated control under both normoxic and hypoxic conditions. Plot the ATP levels as a function of BMS-199264

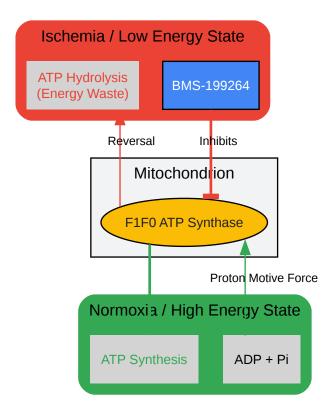




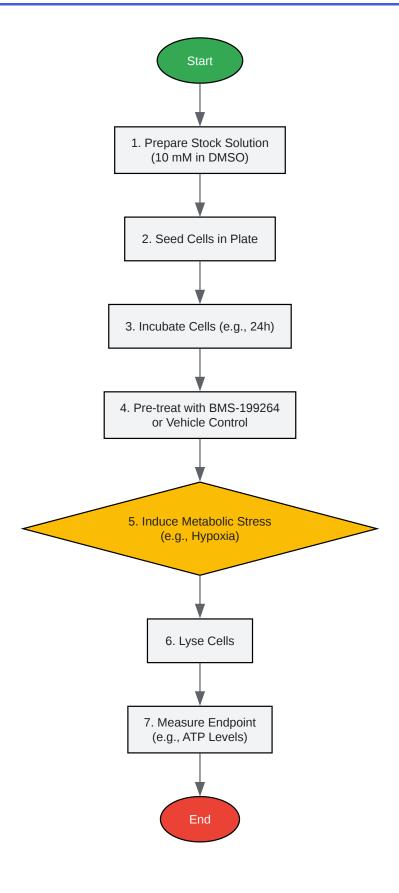
concentration to determine its protective effect.

Mandatory Visualizations

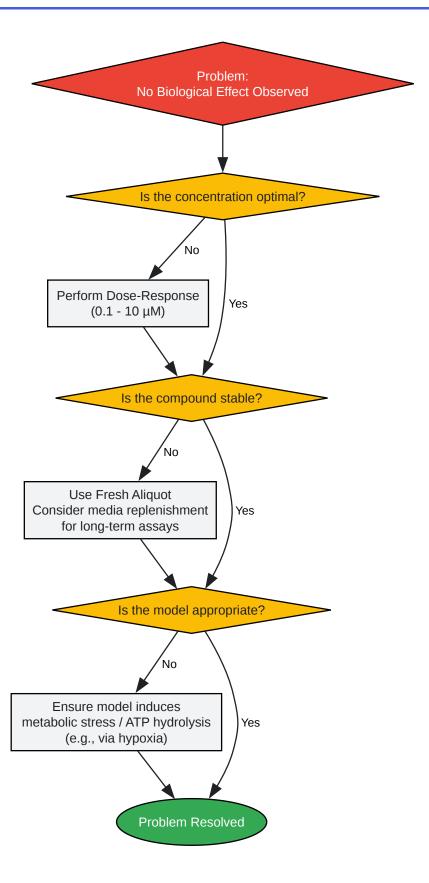












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